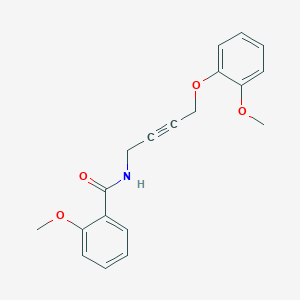

2-methoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide

Description

2-Methoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide is an organic compound with a complex structure that includes methoxy groups, phenoxy groups, and a but-2-yn-1-yl linkage

Properties

IUPAC Name |

2-methoxy-N-[4-(2-methoxyphenoxy)but-2-ynyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-22-16-10-4-3-9-15(16)19(21)20-13-7-8-14-24-18-12-6-5-11-17(18)23-2/h3-6,9-12H,13-14H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJROMJNLWGQXPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCC#CCOC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-methoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 2-methoxyphenol with propargyl bromide to form 2-methoxyphenyl propargyl ether. This intermediate is then reacted with 4-bromo-2-methoxyphenol under palladium-catalyzed coupling conditions to form the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-Methoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.

Substitution: Nucleophilic substitution reactions can occur at the methoxy or phenoxy groups, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Methoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

2-Methoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide can be compared with similar compounds such as:

2-Methoxyphenyl isocyanate: Known for its use as a chemoselective reagent for amine protection and deprotection.

4-(4-Methoxyphenyl)butyric acid: Used in the synthesis of various organic compounds.

Phenol, 4-(3-hydroxy-1-propenyl)-2-methoxy-: Studied for its antioxidant and antibacterial properties.

Biological Activity

The compound 2-methoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of 2-methoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide consists of a benzamide core substituted with methoxy and phenoxy groups. The presence of these substituents may influence the compound's biological properties, including its solubility, stability, and interaction with biological targets.

Structural Formula

Molecular Weight

The molecular weight of the compound is approximately 273.31 g/mol .

Antiproliferative Activity

Several studies have evaluated the antiproliferative activity of compounds structurally related to 2-methoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide. For instance, derivatives with similar methoxy and phenoxy substitutions have shown promising results against various cancer cell lines.

Case Study: Antiproliferative Effects

A study investigated the effects of various methoxy-substituted benzimidazole derivatives on MCF-7 breast cancer cells. The results indicated that compounds with multiple methoxy groups exhibited significant inhibition of cell proliferation, with IC50 values ranging from 1.2 to 5.3 µM . This suggests that the structural features present in 2-methoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide may also confer similar antiproliferative properties.

Antioxidant Activity

Antioxidant activity is another crucial aspect of the biological profile of this compound. The presence of methoxy groups has been associated with enhanced radical scavenging activity, which can protect cells from oxidative stress.

Research Findings on Antioxidant Activity

Research indicates that certain methoxy-substituted compounds exhibit strong antioxidant properties, effectively reducing oxidative stress markers in vitro. For example, compounds with two hydroxy and one methoxy group demonstrated significant antioxidant activity compared to standard antioxidants .

Antibacterial Activity

The antibacterial potential of related compounds has also been explored. Methoxy-substituted benzimidazole derivatives displayed notable antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis, with minimum inhibitory concentration (MIC) values around 8 µM .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.